2-(4-Fluorophenyl)cyclopropane-1-sulfonyl chloride

Catalog No.
S14289663
CAS No.
M.F
C9H8ClFO2S
M. Wt
234.68 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-Fluorophenyl)cyclopropane-1-sulfonyl chloride

Product Name

2-(4-Fluorophenyl)cyclopropane-1-sulfonyl chloride

IUPAC Name

2-(4-fluorophenyl)cyclopropane-1-sulfonyl chloride

Molecular Formula

C9H8ClFO2S

Molecular Weight

234.68 g/mol

InChI

InChI=1S/C9H8ClFO2S/c10-14(12,13)9-5-8(9)6-1-3-7(11)4-2-6/h1-4,8-9H,5H2

InChI Key

MPPZDGRPGOQTRY-UHFFFAOYSA-N

Canonical SMILES

C1C(C1S(=O)(=O)Cl)C2=CC=C(C=C2)F

2-(4-Fluorophenyl)cyclopropane-1-sulfonyl chloride is an organic compound characterized by its cyclopropane ring and a sulfonyl chloride functional group. The molecular structure features a fluorophenyl group attached to the cyclopropane, which contributes to its unique chemical properties. This compound is of interest in various fields, including medicinal chemistry and organic synthesis, due to its potential reactivity and biological activities.

  • Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, resulting in various derivatives. This reactivity is fundamental for synthesizing more complex molecules.
  • Oxidation and Reduction Reactions: Under specific conditions, 2-(4-Fluorophenyl)cyclopropane-1-sulfonyl chloride can participate in oxidation or reduction processes, leading to the formation of different products.

Common reagents for these reactions include bases for substitution and oxidizing agents like hydrogen peroxide for oxidation reactions.

The synthesis of 2-(4-Fluorophenyl)cyclopropane-1-sulfonyl chloride typically involves several steps:

  • Cyclopropanation: The initial step involves forming the cyclopropane ring from a suitable precursor through cyclopropanation reactions.
  • Sulfonylation: The introduction of the sulfonyl chloride group is achieved by reacting the cyclopropane intermediate with chlorosulfonic acid or another sulfonyl chloride under controlled conditions.

Industrial production may utilize continuous flow reactors to optimize yields and purity while ensuring safety due to the reactive nature of sulfonyl chlorides.

2-(4-Fluorophenyl)cyclopropane-1-sulfonyl chloride has several potential applications:

  • Organic Synthesis: It serves as a versatile building block in the synthesis of more complex organic molecules.
  • Pharmaceutical Research: The compound may be explored for its potential therapeutic properties, particularly in developing new drugs targeting various diseases.
  • Biochemical Probes: Its reactivity allows it to be used as a probe in studying enzyme mechanisms and protein interactions .

Studies on similar compounds indicate that sulfonyl chlorides can interact with nucleophilic sites on proteins and other biomolecules. This interaction can modify the function of these proteins, making them valuable tools in biochemical research. Investigating these interactions further could reveal insights into enzyme activity and other biological processes .

Several compounds share structural similarities with 2-(4-Fluorophenyl)cyclopropane-1-sulfonyl chloride. Here are some notable examples:

Compound NameStructural FeaturesUnique Characteristics
(1R,2S)-2-(4-Chlorophenyl)cyclopropane-1-sulfonyl chlorideContains a chlorine atom instead of fluorineDifferent electronic properties due to chlorine
(1R,2S)-2-(4-Bromophenyl)cyclopropane-1-sulfonyl chlorideContains a bromine atomExhibits unique reactivity due to bromine's larger size
(1R,2S)-2-(4-Methylphenyl)cyclopropane-1-sulfonyl chlorideContains a methyl groupAlters steric hindrance compared to halogenated analogs

The uniqueness of 2-(4-Fluorophenyl)cyclopropane-1-sulfonyl chloride lies in the presence of the fluorine atom, which can influence both electronic properties and reactivity patterns differently than other halogens or substituents. This characteristic may lead to distinct biological activities and synthetic pathways compared to its analogs .

XLogP3

2.4

Hydrogen Bond Acceptor Count

3

Exact Mass

233.9917565 g/mol

Monoisotopic Mass

233.9917565 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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